3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

Übersicht

Beschreibung

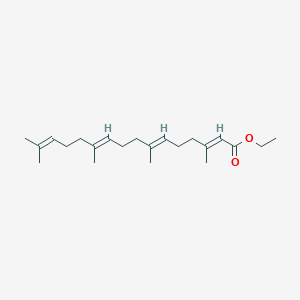

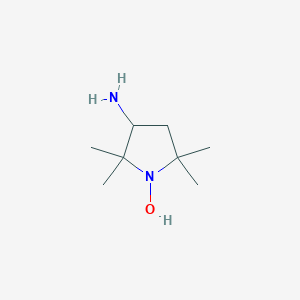

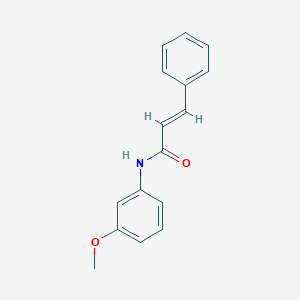

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol, also known as 3s-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-aminium, is a chemical compound with the molecular formula C8H17N2O . It is a highly reactive spin-label compound and is used in a variety of research applications .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is represented by the SMILES notationCC1(CC(C(N1O)(C)C)N)C . The molecular weight of this compound is 157.24 g/mol . Physical And Chemical Properties Analysis

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol appears as orange, hygroscopic crystals . It has a melting point of 45.0°C and a boiling point of 75.0°C to 80.0°C at 1.0mmHg . The compound is 99% pure .Wissenschaftliche Forschungsanwendungen

Spin Labeling in Molecular Dynamics

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol: is used as a spin label in the study of molecular dynamics . Spin labeling involves attaching a probe to a specific site within a molecule to study its physical environment and movement. This compound, due to its stable nitroxide radical, is particularly useful in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure and dynamics of biomolecules like proteins and nucleic acids.

Synthesis of Nucleobase-Modified RNA Oligonucleotides

In the field of molecular biology, this compound is utilized in the synthesis of nucleobase-modified RNA oligonucleotides . These modified oligonucleotides are crucial for studying RNA structure, stability, and biological activity. They also enhance the drug-like properties of RNA oligomers, providing valuable insights for antisense and siRNA technologies.

Nonlinear Optical (NLO) Materials

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol: is used in the development of nonlinear optical materials . These materials are essential for applications such as optical switching, modulation, and frequency conversion, which are fundamental in telecommunications and information processing.

Anti-Proliferative Agents

Research has explored the use of this compound in synthesizing molecules with anti-proliferative activity . Such molecules are potential candidates for developing treatments against various cancers by inhibiting the growth and proliferation of cancer cells.

Coordination Chemistry

In coordination chemistry, this compound is employed to synthesize ligands that can complex with metals . These complexes have a variety of applications, including catalysis, magnetic materials, and as models for studying biological systems.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is a nitroxide radical , which suggests it may interact with other radicals or oxidative species within biological systems.

Mode of Action

As a nitroxide radical, it may interact with other radicals or oxidative species, potentially acting as a scavenger to neutralize these reactive entities .

Biochemical Pathways

Given its potential role as a radical scavenger , it may influence pathways involving oxidative stress and related cellular processes.

Result of Action

As a potential radical scavenger , it may help mitigate oxidative stress and related cellular damage.

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6,11H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGBLEMQARVRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339774 | |

| Record name | 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34272-83-8, 2154-36-1 | |

| Record name | 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)